molecular formula C14H15N3O2 B8231572 benzyl N-[(6-aminopyridin-3-yl)methyl]carbamate

benzyl N-[(6-aminopyridin-3-yl)methyl]carbamate

Cat. No.: B8231572
M. Wt: 257.29 g/mol
InChI Key: PLRXSMUKKKZXGR-UHFFFAOYSA-N
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Description

Benzyl N-[(6-aminopyridin-3-yl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a benzyl group, an aminopyridine moiety, and a carbamate linkage, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(6-aminopyridin-3-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 6-aminopyridine-3-methanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the aminopyridine attacks the carbonyl carbon of the benzyl chloroformate, forming the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalytic hydrogenation and other purification techniques are employed to ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(6-aminopyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[(6-aminopyridin-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl N-[(6-aminopyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. The aminopyridine moiety plays a crucial role in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the aminopyridine moiety, making it less versatile in biological applications.

    6-Aminopyridine-3-carbamate: Similar structure but without the benzyl group, affecting its reactivity and stability.

    N-Benzyl-6-aminopyridine: Lacks the carbamate linkage, altering its chemical properties.

Uniqueness

Benzyl N-[(6-aminopyridin-3-yl)methyl]carbamate is unique due to its combination of a benzyl group, aminopyridine moiety, and carbamate linkage. This structure provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

benzyl N-[(6-aminopyridin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-13-7-6-12(8-16-13)9-17-14(18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRXSMUKKKZXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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